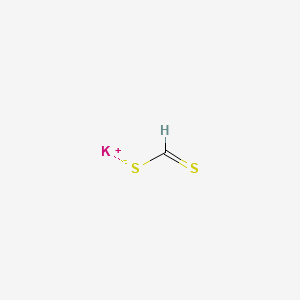
Potassium dithioformate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium dithioformate is an organosulfur compound with the molecular formula CHKS₂. It is known for its unique chemical properties and reactivity, making it a valuable compound in various chemical syntheses and industrial applications.
Vorbereitungsmethoden
Potassium dithioformate can be synthesized through several methods. One common synthetic route involves the reaction of potassium sulfide with carbon disulfide under controlled conditions. The reaction typically proceeds as follows:
K2S+CS2→KCHS2
This method requires precise control of temperature and reaction time to ensure the formation of this compound. Industrial production methods may involve similar reactions but on a larger scale, with additional purification steps to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Potassium dithioformate undergoes various chemical reactions, including:
-
Oxidation: : this compound can be oxidized to form potassium sulfate and carbon dioxide. This reaction typically requires an oxidizing agent such as hydrogen peroxide.
2KCHS2+5O2→2K2SO4+2CO2
-
Reduction: : Reduction reactions of this compound can lead to the formation of potassium sulfide and formic acid. Common reducing agents include hydrogen gas or metal hydrides.
KCHS2+H2→K2S+HCOOH
-
Substitution: : this compound can undergo substitution reactions with various halides to form corresponding dithioformate derivatives. For example, reacting with methyl iodide can produce methyl dithioformate.
KCHS2+CH3I→CH3CHS2+KI
Wissenschaftliche Forschungsanwendungen
Potassium dithioformate has several scientific research applications:
-
Chemistry: : It is used as a reagent in the synthesis of thioaldehydes and other sulfur-containing compounds. Its reactivity with various nucleophiles and electrophiles makes it a versatile intermediate in organic synthesis .
-
Biology: : this compound is used in studies involving sulfur metabolism and enzyme reactions. It serves as a model compound to understand the behavior of sulfur-containing biomolecules.
-
Medicine: : Research into the potential therapeutic applications of this compound is ongoing
-
Industry: : In industrial applications, this compound is used in the production of specialty chemicals and as a catalyst in certain chemical processes .
Wirkmechanismus
The mechanism of action of potassium dithioformate involves its ability to donate sulfur atoms in chemical reactions. This property allows it to participate in various redox reactions, where it can either donate or accept electrons. The molecular targets and pathways involved in these reactions depend on the specific chemical environment and the nature of the reactants.
Vergleich Mit ähnlichen Verbindungen
Potassium dithioformate can be compared with other similar compounds such as:
-
Potassium thiocyanate: : Both compounds contain sulfur, but potassium thiocyanate has a different reactivity profile and is used in different applications.
-
Potassium sulfide: : While both compounds contain potassium and sulfur, potassium sulfide is primarily used in the production of sulfur-containing compounds and in the leather industry.
-
Potassium formate: : This compound is structurally similar but lacks the sulfur atoms present in this compound. It is used in different industrial applications, such as in de-icing and as a drilling fluid.
This compound’s unique combination of sulfur and formate groups gives it distinct chemical properties and reactivity, setting it apart from these similar compounds .
Eigenschaften
CAS-Nummer |
30962-16-4 |
|---|---|
Molekularformel |
CHKS2 |
Molekulargewicht |
116.25 g/mol |
IUPAC-Name |
potassium;methanedithioate |
InChI |
InChI=1S/CH2S2.K/c2-1-3;/h1H,(H,2,3);/q;+1/p-1 |
InChI-Schlüssel |
JHXPCSYIECUNMQ-UHFFFAOYSA-M |
Kanonische SMILES |
C(=S)[S-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


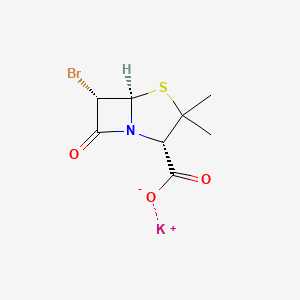
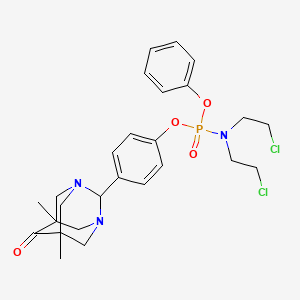

![5-[(2-Tert-butyl-4-methoxy-5-methylphenyl)sulfanyl]-6-hydroxy-2-phenyl-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B15184653.png)

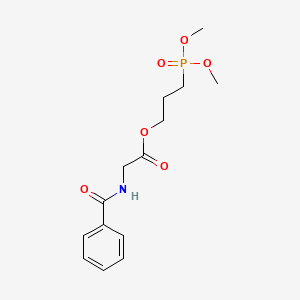



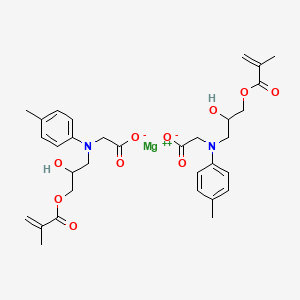



![4,4'-[1,3,4-Oxadiazole-2,5-diylbis(phenylene-1,4-azo)]bis(3-hydroxy-N-methylnaphthalene-2-carboxamide)](/img/structure/B15184735.png)
